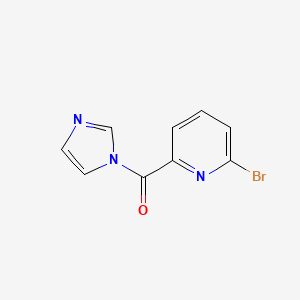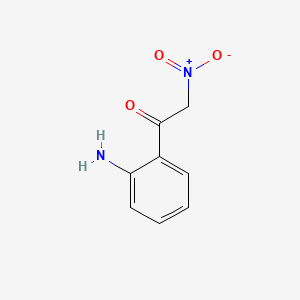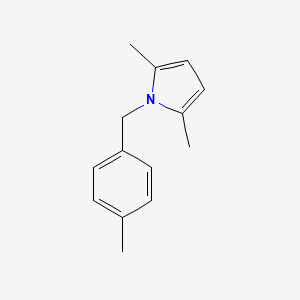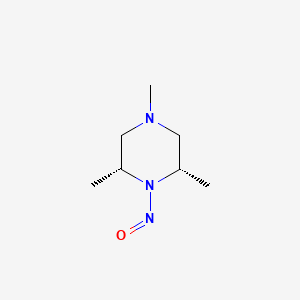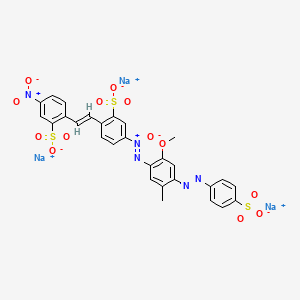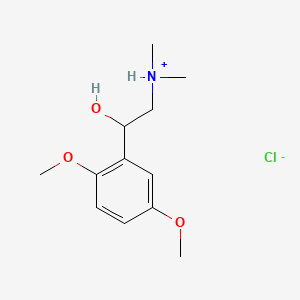
2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is a chemical compound with the molecular formula C31H20N4O4. It is known for its complex structure, which includes multiple isocyanate groups. This compound is primarily used in the production of polyurethanes and other polymers due to its reactive isocyanate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate typically involves the reaction of methylene diphenyl diisocyanate with specific aromatic compounds under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation. Catalysts such as tin compounds are often used to accelerate the reactions .
Major Products Formed
The major products formed from reactions involving 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate include polyurethanes, ureas, and other polymeric materials. These products are widely used in various industrial applications .
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex polymers.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate involves its reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable covalent bonds. This reactivity is the basis for its use in polymerization reactions to form polyurethanes. The molecular targets and pathways involved include the formation of urethane and urea linkages .
Comparación Con Compuestos Similares
Similar Compounds
Methylene diphenyl diisocyanate (MDI): A widely used diisocyanate with similar reactivity.
Toluene diisocyanate (TDI): Another commonly used diisocyanate in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Uniqueness
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
85392-14-9 |
|---|---|
Fórmula molecular |
C31H20N4O4 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
2-isocyanato-1-[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]-3-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-13-3-1-7-22(28)15-24-9-5-11-26(30(24)34-20-38)17-27-12-6-10-25(31(27)35-21-39)16-23-8-2-4-14-29(23)33-19-37/h1-14H,15-17H2 |
Clave InChI |
BYABUGFHWIOBQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC(=C3N=C=O)CC4=CC=CC=C4N=C=O)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


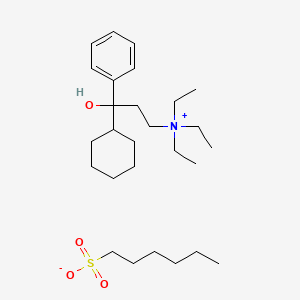
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

